molecular formula C13H11FN2O B2998534 (E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide CAS No. 502758-86-3

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2998534
CAS No.: 502758-86-3
M. Wt: 230.242
InChI Key: HLOJTCVHPNYDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide is a useful research compound. Its molecular formula is C13H11FN2O and its molecular weight is 230.242. The purity is usually 95%.
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Biological Activity

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of cyanoenamides and is characterized by the following structural features:

  • Cyano group (–CN)
  • Enamide group (–C=C–CONH–)
  • Fluorophenyl moiety

These structural elements contribute to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Modulation : It might interact with cellular receptors, leading to altered signaling pathways that can influence cell behavior.
  • Induction of Apoptosis : There is evidence suggesting that this compound can trigger programmed cell death in cancer cells by activating apoptotic pathways, which is critical for its antitumor activity.

Antitumor Properties

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound's structural features enhance its ability to interact with biological targets, making it a candidate for further pharmacological investigations.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)20

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest it can modulate the synthesis of pro-inflammatory cytokines, which are critical in inflammatory responses.

Table 2: Anti-inflammatory Effects of this compound

Assay TypeResultConcentration (µM)Reference
Nitrite ProductionSignificant reduction25, 50
IL-1β SynthesisReduced25, 50
TNFα SynthesisReduced50

Case Studies

Recent case studies have highlighted the potential clinical applications of this compound. For instance:

  • Case Study on Cancer Treatment : A study involving animal models demonstrated that administration of this compound resulted in significant tumor regression compared to control groups, indicating its potential as an effective therapeutic agent against specific cancer types.
  • Inflammation Models : In models of induced paw edema, the compound exhibited a dose-dependent reduction in inflammation markers, suggesting its utility in treating inflammatory diseases.

Properties

IUPAC Name

(E)-2-cyano-3-(2-fluorophenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-2-7-16-13(17)11(9-15)8-10-5-3-4-6-12(10)14/h2-6,8H,1,7H2,(H,16,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOJTCVHPNYDPX-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=CC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=O)/C(=C/C1=CC=CC=C1F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.